molecular formula C8H8N2O2 B175368 N-(6-Formylpyridin-2-yl)acetamide CAS No. 127682-66-0

N-(6-Formylpyridin-2-yl)acetamide

Cat. No. B175368
M. Wt: 164.16 g/mol
InChI Key: SSXGDEUEONGPAF-UHFFFAOYSA-N
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Description

“N-(6-Formylpyridin-2-yl)acetamide” is a chemical compound with the molecular formula C8H8N2O2 . It has a molecular weight of 164.16 g/mol . This compound is also known as "Acetamide, N-(6-formyl-2-pyridinyl)-" .


Synthesis Analysis

The synthesis of “N-(6-Formylpyridin-2-yl)acetamide” and its derivatives has been reported in several studies . For instance, one study described the synthesis of a series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .


Molecular Structure Analysis

The molecular structure of “N-(6-Formylpyridin-2-yl)acetamide” consists of a pyridine ring attached to an acetamide group . The InChI code for this compound is 1S/C8H8N2O2/c1-6(12)10-8-3-2-7(5-11)4-9-8/h2-5H,1H3,(H,9,10,12) .

Scientific Research Applications

  • Synthesis and Structural Analysis : Li et al. (2009) described the unexpected synthesis of 2-formylpyrido[2,1-b]benzoxazoles, which is related to the compound . They proposed a mechanism involving sequential chlorination, dimerization, and intramolecular reactions (Li, Du, Guo, & Chen, 2009).

  • Unexpected Reaction Products and Biological Activity : Research by Rusnac et al. (2020) focused on the unexpected products of a condensation reaction involving similar pyridine compounds. They examined the antimicrobial and antioxidant activities of the synthesized compounds, finding moderate antifungal activity in some of them (Rusnac, Botnaru, Barba, Petrenko, Chumakov, & Gulea, 2020).

  • Antimicrobial Activity of Derivatives : A study by Fahim and Ismael (2019) on the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives revealed good antimicrobial activity, highlighting the potential of these derivatives in medical applications (Fahim & Ismael, 2019).

  • Corrosion Inhibitor Properties : Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which were found to be effective as corrosion inhibitors in various mediums (Yıldırım & Cetin, 2008).

  • Antitumor Activities : Wu et al. (2017) designed and synthesized N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, demonstrating potent antiproliferative activity against human cervical and lung cancer cell lines (Wu, Ding, Tang, Ye, Peng, & Hu, 2017).

  • Oxidation Reactivity Channels : Pailloux et al. (2007) explored the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, leading to various products depending on the oxidant and conditions. This study contributes to understanding the reactivity of related acetamide compounds (Pailloux, Binyamin, Deck, Rapko, Hay, Duesler, & Paine, 2007).

  • Urease Inhibition and Molecular Docking : Gull et al. (2016) synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which showed significant activity in urease inhibition. Molecular docking studies helped understand the binding of these compounds to the urease enzyme (Gull, Rasool, Noreen, Altaf, Musharraf, Zubair, Nasim, Yaqoob, DeFeo, & Zia-ul-Haq, 2016).

properties

IUPAC Name

N-(6-formylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6(12)9-8-4-2-3-7(5-11)10-8/h2-5H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXGDEUEONGPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631644
Record name N-(6-Formylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Formylpyridin-2-yl)acetamide

CAS RN

127682-66-0
Record name N-(6-Formylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Conway - 2015 - search.proquest.com
This thesis describes the development of tools to study protein pyrophosphorylation, a recently discovered post-translational modification (PTM). Protein pyrophosphorylation occurs …
Number of citations: 2 search.proquest.com

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